4-Iodo-2-nitroanisole
Overview
Description
4-Iodo-2-nitroanisole, also known as 4-iodo-1-methoxy-2-nitrobenzene, is an organic compound with the molecular formula C7H6INO3. It is a pale yellow to yellow crystalline powder or crystals. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-nitroanisole typically involves the nitration of 4-iodoanisole. The process begins with the iodination of anisole to form 4-iodoanisole, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid over-nitration .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can help in managing the exothermic nature of the nitration process and in achieving high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-nitroanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the positions where further substitutions can occur.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Reduction: 4-Iodo-2-aminoanisole.
Substitution: Various substituted anisoles depending on the nucleophile used.
Scientific Research Applications
4-Iodo-2-nitroanisole is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: As a reagent in the development of pharmaceutical compounds.
Material Science: In the study of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-nitroanisole involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring and directs incoming electrophiles to the meta position relative to itself. The iodine atom can participate in various substitution reactions, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
- 2-Iodo-4-nitroanisole
- 4-Iodo-3-nitroanisole
- 2-Iodo-5-nitroanisole
Comparison: 4-Iodo-2-nitroanisole is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the position of the nitro and iodine groups in this compound makes it particularly useful in certain synthetic applications where meta-directing effects are desired .
Properties
IUPAC Name |
4-iodo-1-methoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULXGCDMVLQZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482369 | |
Record name | 4-Iodo-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52692-09-8 | |
Record name | 4-Iodo-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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